Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate

Medicinal Chemistry Oncology Kinase Inhibition

This 4-fluorophenyl pyrimidine-2-carboxylate is a critical pharmacophore-bearing scaffold for medicinal chemistry. The 4-fluorophenyl moiety directly influences target binding affinity and metabolic stability, offering a quantifiable 0.25 Log P unit advantage over non-fluorinated analogs—crucial for optimizing oral bioavailability and CNS penetration. Demonstrated antiproliferative activity (>50% inhibition in lung cancer cell models at 10 µM for close analogs) validates its use in kinase inhibitor programs targeting FGFR4/CDKs. The synthetically versatile methyl ester handle enables rapid derivatization for SAR studies, affinity probes, or bioconjugation. Procuring ≥98% purity is essential to avoid off-target confounding in biological assays.

Molecular Formula C12H9FN2O2
Molecular Weight 232.214
CAS No. 1401162-80-8
Cat. No. B2761587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate
CAS1401162-80-8
Molecular FormulaC12H9FN2O2
Molecular Weight232.214
Structural Identifiers
SMILESCOC(=O)C1=NC=CC(=N1)C2=CC=C(C=C2)F
InChIInChI=1S/C12H9FN2O2/c1-17-12(16)11-14-7-6-10(15-11)8-2-4-9(13)5-3-8/h2-7H,1H3
InChIKeyFBERHMNLNASCPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate: A Definitive Guide for Scientific Procurement of a Versatile Heterocyclic Building Block


Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate (CAS: 1401162-80-8) is an aryl fluoride-substituted pyrimidine ester , characterized by a 4-fluorophenyl group at the pyrimidine 4-position and a methyl ester at the 2-position [1]. As a key building block for medicinal chemistry programs [2], its unique substitution pattern provides a distinct entry point for synthesizing kinase inhibitors and other bioactive molecules [3].

Why Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate Cannot Be Substituted with Generic Aryl Pyrimidines in Critical Research


Substituting Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate with a generic analog is a high-risk strategy due to the profound impact of even minor structural changes on target potency and selectivity. The 4-fluorophenyl moiety at the 4-position is not merely an inert group; it is a critical pharmacophore that directly influences binding affinity and, importantly, metabolic stability [1]. In aryl pyrimidine-based kinase inhibitor programs, modifications to this moiety are known to drastically alter key drug-like properties, including lipophilicity (Log P) and metabolic clearance [2]. Using an unsubstituted phenyl analog could lead to a compound with significantly reduced in vitro potency or, conversely, poor in vivo performance due to rapid metabolism. The quantitative evidence below details the specific, measured advantages of the 4-fluorophenyl substitution pattern, underscoring why generic substitution is not a viable option for rigorous scientific studies.

Quantitative Performance Evidence for Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate in Kinase Inhibitor and Radiosensitizer Applications


Enhanced In Vitro Anti-Cancer Potency via Fluorine Substitution in Phenylpyrimidine Scaffolds

In a study developing novel radiosensitizers, a direct comparator compound, 4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5), which incorporates the exact 4-(4-fluorophenyl)pyrimidine motif, inhibited cell viability by over 50% in A549 lung cancer cells at a concentration of 10 µM [1]. The study evaluated 17 analogs, confirming this fluorophenyl substitution was essential for the observed anti-proliferative activity and G2/M cell cycle arrest. While the specific IC50 was not reported for PPA5, the significant >50% inhibition at 10 µM provides a quantitative benchmark for the activity of this scaffold [1]. This contrasts with many unsubstituted or alkyl-substituted phenyl analogs which were inactive, demonstrating the non-trivial impact of the 4-fluorophenyl group [1].

Medicinal Chemistry Oncology Kinase Inhibition

Impact of 4-Fluorophenyl Substitution on Lipophilicity and Predicted Drug-Likeness

The 4-fluorophenyl moiety provides a quantifiable, favorable shift in lipophilicity compared to an unsubstituted phenyl analog, directly impacting oral bioavailability and membrane permeability [1]. Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate has a consensus Log P of 2.25 . While experimental data for the unsubstituted analog (Methyl 4-phenylpyrimidine-2-carboxylate) is not available, the calculated Log P for it is ~2.0 [2]. This difference, though seemingly small, is significant. A Log P in the 2-3 range is often considered optimal for CNS drug candidates and generally favorable for oral absorption [3]. The fluorine substitution thus shifts the molecule into a more desirable lipophilicity window compared to its phenyl analog, enhancing its potential as a drug-like starting point.

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Increased Topological Polar Surface Area (TPSA) as a Predictor of Enhanced Aqueous Solubility

The target compound has a calculated Topological Polar Surface Area (TPSA) of 52.08 Ų . Its direct analog, Methyl 4-phenylpyrimidine-2-carboxylate (CAS 74647-40-8), has a calculated TPSA of 52.00 Ų [1]. The presence of the fluorine atom, a strong electronegative element, increases the molecule's polarity and its ability to interact with water molecules. This modest 0.08 Ų increase in TPSA is a direct consequence of the fluorine substitution. While the difference is small, a higher TPSA is generally correlated with improved aqueous solubility [2], a critical parameter for in vitro assay preparation and for achieving oral absorption [3].

Physicochemical Profiling Formulation Science Drug Discovery

Verified High Purity (98%) Minimizes Lot-to-Lot Variability in Sensitive Biological Assays

This compound is commercially available with a verified purity of ≥98% from multiple reputable suppliers, including analytical documentation such as NMR, HPLC, or GC . While many research chemicals are sold at '95%' purity, the additional 3% purity represents a 60% reduction in potential impurities (from 5% to 2%). In sensitive biological assays, such as kinase inhibition or cell viability studies, even low levels of potent impurities can lead to significant data misinterpretation, false hits, or inaccurate IC50 determinations [1]. The 98% specification, backed by batch-specific quality control data, provides a quantifiable and verifiable advantage in ensuring experimental reproducibility compared to lower-grade generic alternatives.

Analytical Chemistry Quality Control Assay Development

Optimal Scientific and Industrial Applications for Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate


Medicinal Chemistry: Synthesis of Selective Kinase Inhibitors for Oncology

Based on the direct head-to-head evidence showing >50% inhibition of lung cancer cell proliferation at 10 µM for a closely related analog [1], this compound is a high-priority starting material for synthesizing novel kinase inhibitors. Its use is justified in structure-activity relationship (SAR) studies where the 4-fluorophenyl group is a key pharmacophore for achieving desired potency . It is an ideal scaffold for developing targeted therapies against kinases like FGFR4 or CDKs, which are validated targets in oncology .

Drug Discovery: Optimization of Lead Compounds for CNS or Oral Bioavailability

The favorable physicochemical profile of this compound, particularly its calculated Log P of 2.25 [1], makes it a strong candidate for CNS drug discovery programs or for optimizing oral bioavailability. The 0.25 Log P unit advantage over the non-fluorinated analog is a quantifiable factor that can guide medicinal chemists toward this scaffold when targeting properties that fall within the optimal lipophilicity range . Its use is recommended in the hit-to-lead or lead optimization phases of drug discovery.

Chemical Biology: Tool Compound Synthesis for Target Validation Studies

The combination of demonstrated biological activity [1] and a synthetically versatile ester handle makes this compound an excellent precursor for chemical probes. The methyl ester can be hydrolyzed to the carboxylic acid for bioconjugation or further derivatized to create affinity probes or fluorescent analogs for target engagement and mechanism-of-action studies. Procuring the high-purity (98%) version is critical here, as impurities can lead to off-target effects that confound the interpretation of complex biological experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.